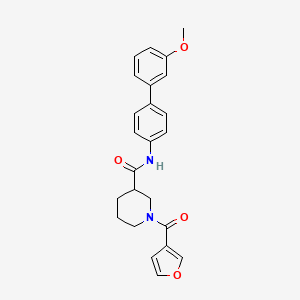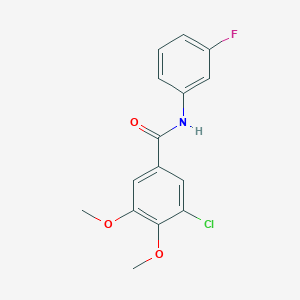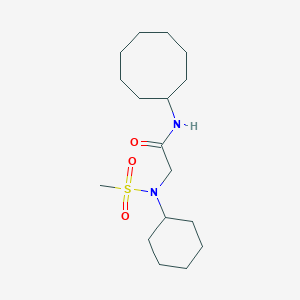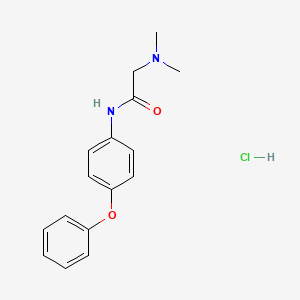![molecular formula C12H17N3O3S B4240646 N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4240646.png)
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Descripción general
Descripción
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C14H16N2O2S It is known for its unique structure, which includes a pyrrolidine ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrrolidine ring enhances the compound’s binding affinity and specificity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}acetamide
- N-methyl-4-(acetamido)benzenesulfonamide
- N-{4-[(methylamino)phenyl]sulfonyl}phenylamine
Uniqueness
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .
Propiedades
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-13-19(17,18)11-6-4-10(5-7-11)14-12(16)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHSUCQEQDABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


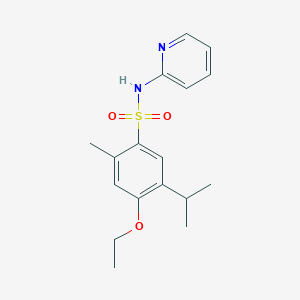
![N-(3,4,5-TRIMETHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4240572.png)

![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide](/img/structure/B4240595.png)
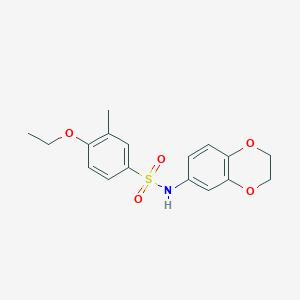
![2-[4-[(4-Bromophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4240609.png)
![5-{[(4-methylphenyl)thio]methyl}-N-phenyl-2-furamide](/img/structure/B4240622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4240624.png)
![1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B4240626.png)
![3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4240628.png)
